molecular formula C28H31N5 B11614984 2-Butyl-3-methyl-1-[4-(4-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile

2-Butyl-3-methyl-1-[4-(4-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11614984
M. Wt: 437.6 g/mol
InChI Key: LKGUWMGDYINCHI-UHFFFAOYSA-N
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Description

2-Butyl-3-methyl-1-[4-(4-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a molecular formula of C29H33N5. This compound is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities .

Preparation Methods

The synthesis of 2-Butyl-3-methyl-1-[4-(4-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps. One common method includes the reaction of 2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile with 4-(4-methylphenyl)piperazine under specific conditions . The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions but can include various derivatives of the original compound .

Scientific Research Applications

2-Butyl-3-methyl-1-[4-(4-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of 2-Butyl-3-methyl-1-[4-(4-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile lies in its specific substituents, which can influence its chemical reactivity and biological properties .

Properties

Molecular Formula

C28H31N5

Molecular Weight

437.6 g/mol

IUPAC Name

2-butyl-3-methyl-1-[4-(4-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C28H31N5/c1-4-5-8-23-21(3)24(19-29)27-30-25-9-6-7-10-26(25)33(27)28(23)32-17-15-31(16-18-32)22-13-11-20(2)12-14-22/h6-7,9-14H,4-5,8,15-18H2,1-3H3

InChI Key

LKGUWMGDYINCHI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C5=CC=C(C=C5)C

Origin of Product

United States

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